Divergent Effects on Postprandial Insulin Sensitivity: c9,t11-CLA Improves HOMA-IR While t10,c12-CLA Worsens It
In a crossover human clinical trial involving 35 pre-diabetic men, c9,t11-CLA supplementation improved postprandial insulin sensitivity as measured by HOMA-IR, whereas t10,c12-CLA worsened this parameter [1]. The treatment effect was statistically significant (p = 0.025). Additionally, t10,c12-CLA caused weight gain (p = 0.03) in subjects with the Ala12Ala genotype, while c9,t11-CLA did not [1].
| Evidence Dimension | Postprandial insulin resistance (HOMA-IR) |
|---|---|
| Target Compound Data | Improved (direction of effect, p = 0.025 for overall CLA treatment effect) |
| Comparator Or Baseline | t10,c12-CLA: worsened HOMA-IR; LA (linoleic acid): baseline reference |
| Quantified Difference | c9,t11-CLA improved HOMA-IR; t10,c12-CLA worsened HOMA-IR (opposite directional effects) |
| Conditions | Human subjects (n=35 pre-diabetic men), crossover design, 4 intervention periods, PPARγ2 Pro12Ala genotype stratification |
Why This Matters
This direct human evidence demonstrates that substituting c9,t11-CLA with t10,c12-CLA in metabolic research could produce opposite and potentially confounding results, making isomer purity essential for studies targeting insulin sensitivity.
- [1] Rubin, D., Herrmann, J., Much, D., Pfeuffer, M., Laue, C., Winkler, P., Helwig, U., Bell, D., Auinger, A., Darabaneanu, S., Ruether, A., & Schrezenmeir, J. (2012). Influence of different CLA isomers on insulin resistance and adipocytokines in pre-diabetic, middle-aged men with PPARγ2 Pro12Ala polymorphism. Genes & Nutrition, 7(4), 499–509. View Source
